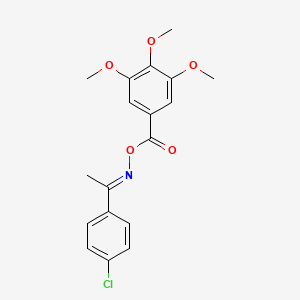
1-(4-chlorophenyl)ethanone O-(3,4,5-trimethoxybenzoyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)ethanone O-(3,4,5-trimethoxybenzoyl)oxime, commonly known as TBOEP, is a chemical compound that is widely used in various industrial applications. TBOEP is classified as an organophosphate ester and is commonly used as a flame retardant in plastics, textiles, and other materials. In recent years, TBOEP has gained attention in the scientific community due to its potential health effects and environmental impact.
Scientific Research Applications
TBOEP has been extensively studied in the scientific community due to its potential health effects and environmental impact. The compound has been shown to have endocrine-disrupting properties and has been linked to adverse health effects in humans and animals. TBOEP has also been found in various environmental matrices, including air, water, and soil, indicating its widespread use and potential for environmental contamination.
Mechanism of Action
TBOEP acts as an endocrine disruptor by interfering with the normal functioning of the endocrine system. The compound has been shown to bind to estrogen receptors and disrupt the normal signaling pathways, leading to adverse health effects. TBOEP has also been shown to affect the thyroid hormone system, which can lead to developmental and reproductive issues.
Biochemical and Physiological Effects:
TBOEP has been linked to a wide range of adverse health effects, including developmental and reproductive issues, neurotoxicity, and carcinogenicity. The compound has been shown to affect the normal functioning of the endocrine system, leading to disruptions in hormone signaling and adverse health effects. TBOEP has also been found to have neurotoxic effects, leading to cognitive impairment and behavioral changes.
Advantages and Limitations for Lab Experiments
TBOEP has several advantages for use in lab experiments, including its ability to act as an endocrine disruptor and its widespread use in various industrial applications. However, there are also limitations to its use, including its potential for environmental contamination and its adverse health effects on humans and animals.
Future Directions
There are several future directions for research on TBOEP, including its potential for environmental contamination and its adverse health effects on humans and animals. Further research is needed to understand the mechanisms of action of TBOEP and its potential for endocrine disruption. Additionally, research is needed to develop alternative flame retardants that are safer for human health and the environment.
Synthesis Methods
TBOEP is synthesized through the reaction of 1-(4-chlorophenyl)ethanone with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. After the reaction is complete, the product is purified through column chromatography or recrystallization.
properties
IUPAC Name |
[(E)-1-(4-chlorophenyl)ethylideneamino] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5/c1-11(12-5-7-14(19)8-6-12)20-25-18(21)13-9-15(22-2)17(24-4)16(10-13)23-3/h5-10H,1-4H3/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOGBBDELITAHV-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)C1=CC(=C(C(=C1)OC)OC)OC)/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)cyclopentanecarboxamide](/img/structure/B5913060.png)
![2-(4-chlorophenyl)-N-(4-{N-[(5-chloro-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5913065.png)
![N-(3-{N-[(3,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide](/img/structure/B5913082.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide](/img/structure/B5913087.png)
![2-(1,3-benzothiazol-2-yl)-5-methyl-4-[4-(4-morpholinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5913103.png)
![2-(2-chloro-4-{[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-methoxyphenoxy)acetamide](/img/structure/B5913105.png)
![5-methyl-N'-[(3-methyl-2-thienyl)methylene]-3-isoxazolecarbohydrazide](/img/structure/B5913112.png)
![3-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2(1H)-quinolinone](/img/structure/B5913116.png)
![2-{2-chloro-4-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B5913133.png)
![5,6-diphenyl-2-(2-thienylmethylene)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5913148.png)


![N'-(5-bromo-2-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5913174.png)
![N-(4,6-dihydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5-pyrimidinyl)acetamide](/img/structure/B5913182.png)